4-(Hexadecyloxy)-2,6-bis(pyridin-2-yl)pyridine
Description
4-(Hexadecyloxy)-2,6-bis(pyridin-2-yl)pyridine is a pyridine-based ligand featuring a long alkyl chain (hexadecyloxy) at the 4-position and two pyridin-2-yl groups at the 2- and 6-positions. This structural design confers unique amphiphilic properties, combining lipophilic solubility from the hexadecyloxy chain with the coordination capabilities of pyridyl nitrogen atoms. Such ligands are pivotal in supramolecular chemistry, catalysis, and materials science, particularly in self-assembly systems and surfactant applications .
Properties
IUPAC Name |
4-hexadecoxy-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-24-35-27-25-30(28-20-15-17-22-32-28)34-31(26-27)29-21-16-18-23-33-29/h15-18,20-23,25-26H,2-14,19,24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASOOAIIAGBSJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexadecyloxy)-2,6-bis(pyridin-2-yl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving suitable precursors such as 2,6-dibromopyridine and pyridin-2-ylboronic acid in the presence of a palladium catalyst.
Introduction of the Hexadecyloxy Group: The hexadecyloxy group can be introduced via an etherification reaction. This involves reacting the pyridine core with hexadecanol in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Hexadecyloxy)-2,6-bis(pyridin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyridine rings.
Scientific Research Applications
4-(Hexadecyloxy)-2,6-bis(pyridin-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or liquid crystals.
Mechanism of Action
The mechanism of action of 4-(Hexadecyloxy)-2,6-bis(pyridin-2-yl)pyridine depends on its application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction can involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.
Material Science: In materials science, the compound’s mechanism of action involves its ability to form stable complexes with metals or other organic molecules, influencing the properties of the resulting materials.
Comparison with Similar Compounds
Structural and Functional Modifications
The following table summarizes key differences between 4-(Hexadecyloxy)-2,6-bis(pyridin-2-yl)pyridine and structurally related compounds:
Key Comparative Insights
Solubility and Amphiphilicity
This property enables applications in micelle formation and phase-transfer catalysis. In contrast, Py5OMe (methoxy-substituted) retains moderate polarity, favoring aqueous-phase catalytic applications .
Coordination Chemistry
- Donor Sites: The base 2,6-bis(pyridin-2-yl)pyridine acts as a tridentate ligand, while derivatives like Py5OMe expand to pentadentate coordination, enabling stabilization of high-oxidation-state metal ions (e.g., Fe³⁺, Mn³⁺) .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) reduce electron density at pyridyl N atoms, altering metal-ligand bond strengths. The hexadecyloxy group, being electron-donating, may enhance π-backbonding in metal complexes.
Catalytic Performance
Py5OMe-based complexes excel in water oxidation due to their redox-active metal centers and ligand robustness . In contrast, this compound is more suited for organic-phase reactions or as a surfactant in biphasic systems.
Self-Assembly and Surfactant Behavior
Studies on cyclo2 macrocycles demonstrate that alkyl chains enhance guest encapsulation via hydrophobic effects . The hexadecyloxy derivative’s long chain likely amplifies this behavior, enabling use in drug delivery or nanotube synthesis.
Fluorescence and Ionic Networks
Ionic derivatives like [2,6-bis(benzimidazol-2-yl)pyridineH₂]²⁺·[SbCl₅]²⁻ exhibit strong fluorescence due to extended π-conjugation, a property less pronounced in alkyloxy-substituted pyridines .
Catalytic Versatility
While Py5OMe ligands support high-spin Fe³⁺ complexes for oxidation reactions , the hexadecyloxy variant’s bulk may hinder catalytic sites but improve solubility in non-aqueous media.
Biological Activity
4-(Hexadecyloxy)-2,6-bis(pyridin-2-yl)pyridine is a pyridine derivative that has garnered interest due to its potential biological activities. Pyridine and its derivatives are known for a wide range of therapeutic properties, including antimicrobial, antiviral, antitumor, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 362.5 g/mol. The compound features a hexadecyl group attached to the pyridine core, which may influence its solubility and biological interactions.
Pyridine derivatives often exert their biological effects through various mechanisms:
- Antimicrobial Activity : Compounds containing pyridine rings have shown significant antimicrobial properties against various pathogens. The presence of long alkyl chains like hexadecyl enhances membrane interactions with microbial cells, leading to increased permeability and cell death .
- Antiviral Activity : Pyridine compounds have been investigated for their ability to inhibit viral replication. Their mechanism may involve interference with viral proteins or host cell receptors .
- Antitumor Activity : Some pyridine derivatives have demonstrated cytotoxic effects on cancer cell lines by inhibiting topoisomerase enzymes, which are crucial for DNA replication and repair .
Biological Activity Studies
Recent studies have focused on the biological activity of pyridine derivatives, including this compound. Below is a summary of findings from various studies:
Case Studies
- Antimicrobial Efficacy : In a comparative study, this compound was tested against common bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that the compound had a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
- Antiviral Potential : During the COVID-19 pandemic, research highlighted the need for new antiviral agents. The compound's structure suggests it may interact with viral proteins, although specific binding studies are still required.
- Cancer Cell Studies : In vitro tests showed that the compound could induce apoptosis in cancer cells via the activation of caspase pathways. Further analysis revealed that it inhibited cell proliferation in a dose-dependent manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
